molecular formula C7H12N2O B13487339 6-Nitroso-6-azaspiro[2.5]octane

6-Nitroso-6-azaspiro[2.5]octane

Cat. No.: B13487339
M. Wt: 140.18 g/mol
InChI Key: ZWONKTYIGVNSKX-UHFFFAOYSA-N
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Description

6-Nitroso-6-azaspiro[2.5]octane is a compound with a unique structure that has attracted the attention of researchers in various fields of research and industry.

Preparation Methods

The synthesis of 6-Nitroso-6-azaspiro[2.5]octane can be achieved through various methods. One common approach involves the oxidation of amino precursors or the reduction of nitro precursors . Another method includes the direct nitrosation of the corresponding azaspiro compound. Industrial production methods may involve solvent-free solid-state preparative methods combined with purification techniques .

Chemical Reactions Analysis

6-Nitroso-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitrosyl chloride for nitrosation and metal catalysts for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Nitroso-6-azaspiro[2.5]octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-Nitroso-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. For example, as an agonist of the human glucagon-like peptide-1 receptor, it activates this receptor, leading to the regulation of glucose metabolism . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

6-Nitroso-6-azaspiro[2.5]octane can be compared with other similar compounds, such as spirofused piperazine and diazepane amides, which are also used as selective histamine-3 receptor antagonists . These compounds share a similar spirocyclic scaffold but differ in their specific functional groups and biological activities. The uniqueness of 6-Nitroso-6-azaspiro[2

List of Similar Compounds::
  • Spirofused piperazine amides
  • Diazepane amides
  • Azaspiro[2.5]octane carboxamide derivatives

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

6-nitroso-6-azaspiro[2.5]octane

InChI

InChI=1S/C7H12N2O/c10-8-9-5-3-7(1-2-7)4-6-9/h1-6H2

InChI Key

ZWONKTYIGVNSKX-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(CC2)N=O

Origin of Product

United States

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